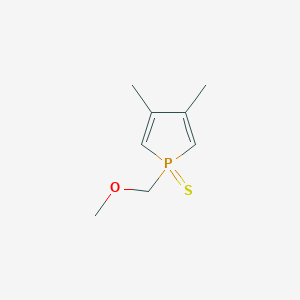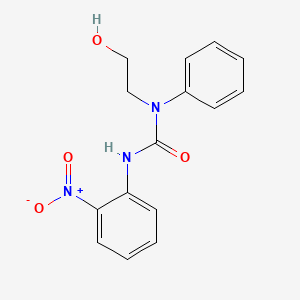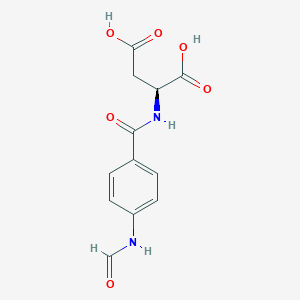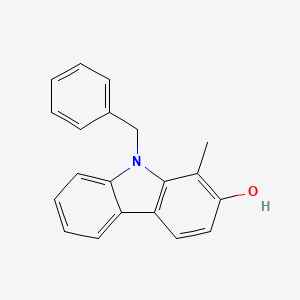
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound It features a phosphole ring, which is a five-membered ring containing phosphorus The presence of methoxymethyl and dimethyl groups adds to its structural complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of appropriate phosphole precursors with methoxymethylating agents. One common method is the reaction of 3,4-dimethylphosphole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Saturated phosphole derivatives.
Substitution: Various substituted phosphole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and catalysts, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves interactions with various molecular targets. The phosphole ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The methoxymethyl group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biochemical processes.
Comparaison Avec Des Composés Similaires
3,4-Dimethylphosphole: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
1-Methoxymethyl-1H-indole: Contains a similar methoxymethyl group but differs in the core structure, leading to different reactivity and applications.
Dimethylphosphine oxide: Shares the phosphorus component but differs in the overall structure and reactivity.
Uniqueness: 1-(Methoxymethyl)-3,4-dimethyl-1H-1lambda~5~-phosphole-1-thione stands out due to its combination of a phosphole ring with methoxymethyl and dimethyl groups. This unique structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
61213-90-9 |
|---|---|
Formule moléculaire |
C8H13OPS |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-(methoxymethyl)-3,4-dimethyl-1-sulfanylidene-1λ5-phosphole |
InChI |
InChI=1S/C8H13OPS/c1-7-4-10(11,6-9-3)5-8(7)2/h4-5H,6H2,1-3H3 |
Clé InChI |
QBTZLTRUINHARC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CP(=S)(C=C1C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)

![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)

![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

